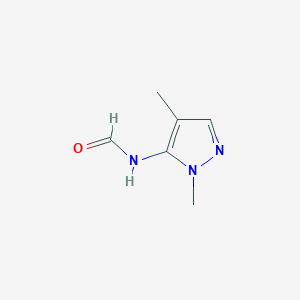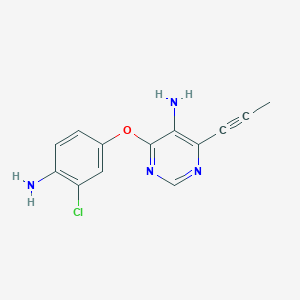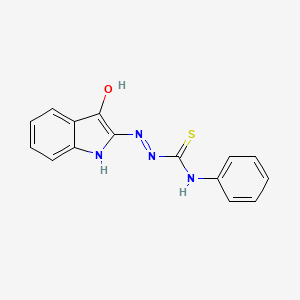![molecular formula C12H14N6O5 B12910072 N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid CAS No. 918334-47-1](/img/structure/B12910072.png)
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a heterocyclic aromatic organic compound containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 6-(methylamino)purine with an appropriate acylating agent, followed by the coupling of the resulting intermediate with L-aspartic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process.
化学反応の分析
Types of Reactions
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.
科学的研究の応用
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a component in specialized industrial processes.
作用機序
The mechanism of action of N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-{[6-(Amino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Ethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
- N-{[6-(Dimethylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid
Uniqueness
N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylamino group and the acetylated L-aspartic acid moiety differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.
特性
CAS番号 |
918334-47-1 |
|---|---|
分子式 |
C12H14N6O5 |
分子量 |
322.28 g/mol |
IUPAC名 |
(2S)-2-[[2-(6-methylimino-7H-purin-3-yl)acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H14N6O5/c1-13-10-9-11(15-4-14-9)18(5-16-10)3-7(19)17-6(12(22)23)2-8(20)21/h4-6H,2-3H2,1H3,(H,14,15)(H,17,19)(H,20,21)(H,22,23)/t6-/m0/s1 |
InChIキー |
AOISXZRJLCTRDW-LURJTMIESA-N |
異性体SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CN=C1C2=C(N=CN2)N(C=N1)CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)


![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)





